![molecular formula C17H12F3NO3S B2967584 Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 400085-35-0](/img/structure/B2967584.png)
Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H12F3NO3S and its molecular weight is 367.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate and its derivatives have been explored for their potential in various fields of scientific research, particularly in medicinal chemistry. One significant area of study involves the synthesis and evaluation of tumor cell growth inhibition. For instance, compounds related to methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates have shown promising results against human tumor cell lines, including MCF-7, NCI-H460, and A375-C5. These compounds have been noted for their ability to alter cell cycle distribution and induce apoptosis in NCI-H460 cell line, demonstrating potential for therapeutic applications in cancer treatment (Queiroz et al., 2011).
Material Science and Electrochemistry
In the realm of material science and electrochemistry, the electrochemical oxidation of related compounds, such as methyl (±)-4,7-dihydro-3-isobutyl-6-methyl-4-(3-nitrophenyl)thieno[2,3-b]pyridine-5-carboxylate, has been studied. This research offers insights into the mechanisms of electrochemical reactions and the potential for developing new materials with specific electrical properties. The study investigates the cyclic voltammetry and controlled potential electrolysis, proposing mechanisms based on the oxidation and reduction processes observed (Ueno & Umeda, 1992).
Fluorescence and Photobiology
Furthermore, new fluorescent methoxylated di(hetero)arylethers in the thieno[3,2-b]pyridine series have been synthesized and tested for their inhibitory growth activity in tumor cell lines. These compounds exhibit very low GI50 values in several tumor cell lines, making them candidates for further development as antitumor agents. The study also delves into their fluorescence properties, both in solution and when encapsulated in nanoliposome formulations, highlighting their potential in imaging and therapy (Queiroz et al., 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the synthesis of conjugated polymers , suggesting that this compound may interact with similar targets.
Mode of Action
The incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit has shown pronounced steric and electronic effects . This suggests that the compound may interact with its targets through steric and electronic effects, altering the properties of the targets.
Biochemical Pathways
The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , indicating that it may affect a variety of biochemical pathways.
Result of Action
The incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit has shown pronounced steric and electronic effects and significantly altered the optical and electrochemical properties of polymers . This suggests that the compound may have similar effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S/c1-23-11-5-3-9(4-6-11)13-14-12(25-15(13)16(22)24-2)7-10(8-21-14)17(18,19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXPPDBINFZVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
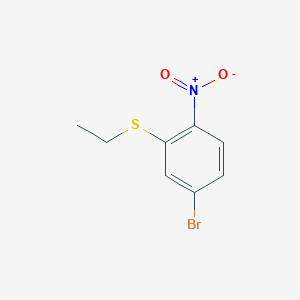
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B2967505.png)
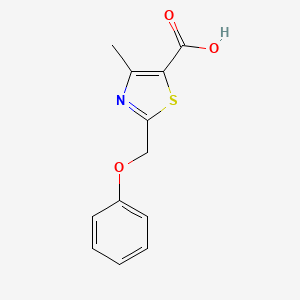
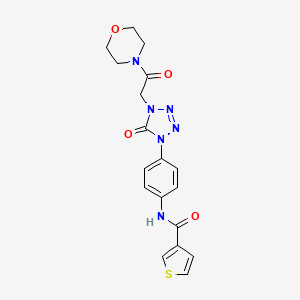
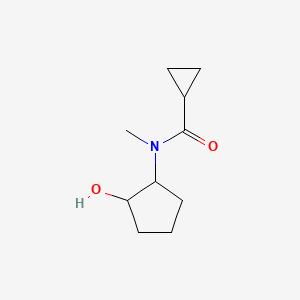

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2967513.png)
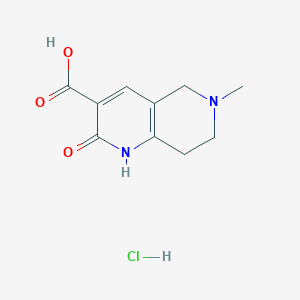
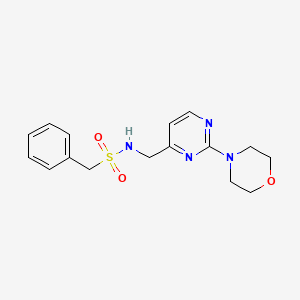
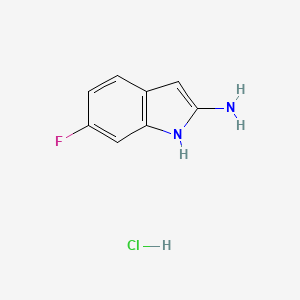
![1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-5-carbonyl)-1,4-diazepane](/img/structure/B2967519.png)
![3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967520.png)

![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2967524.png)
